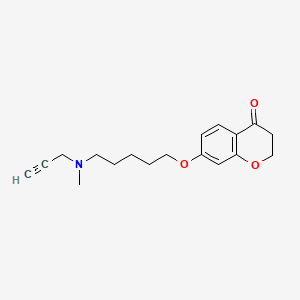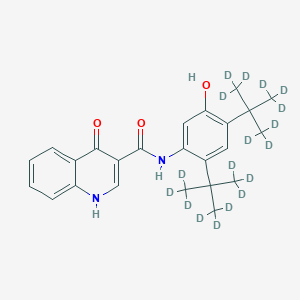
Ivacaftor-d18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ivacaftor-d18 is a deuterated analog of Ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. Ivacaftor is primarily used to treat cystic fibrosis in patients with specific genetic mutations that affect the CFTR protein. The deuteration of Ivacaftor, resulting in this compound, aims to improve the pharmacokinetic properties of the drug by enhancing its metabolic stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ivacaftor-d18 involves the incorporation of deuterium atoms into the Ivacaftor molecule. This process typically includes the use of deuterated reagents and solvents. The key steps involve the selective replacement of hydrogen atoms with deuterium in the presence of catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of deuterated solvents and reagents is optimized to achieve high yields and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Ivacaftor-d18 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include deuterated metabolites, which exhibit similar pharmacological properties to the non-deuterated counterparts but with enhanced metabolic stability .
Aplicaciones Científicas De Investigación
Ivacaftor-d18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a stable isotope-labeled compound for tracing and quantification in metabolic studies.
- Helps in understanding the metabolic pathways and degradation products of Ivacaftor .
Biology:
- Facilitates the study of CFTR protein function and its modulation in cystic fibrosis.
- Used in research to explore the effects of deuteration on drug metabolism and efficacy .
Medicine:
- Investigated for its potential to improve the therapeutic outcomes in cystic fibrosis patients by enhancing drug stability and reducing dosing frequency .
Industry:
- Employed in the development of more stable and effective CFTR modulators.
- Used in the production of high-purity deuterated compounds for pharmaceutical applications .
Mecanismo De Acción
Ivacaftor-d18 exerts its effects by potentiating the CFTR protein, which is responsible for regulating the transport of chloride and sodium ions across cell membranes. The deuteration of Ivacaftor enhances its metabolic stability, leading to prolonged action and improved therapeutic outcomes. This compound binds to the CFTR protein and increases the probability of the channel being open, thereby improving ion transport and reducing the symptoms of cystic fibrosis .
Comparación Con Compuestos Similares
Ivacaftor (VX-770): The non-deuterated version of Ivacaftor-d18, used for the same therapeutic purposes but with different pharmacokinetic properties.
Lumacaftor: Another CFTR modulator used in combination with Ivacaftor for treating cystic fibrosis.
Tezacaftor and Elexacaftor: CFTR modulators that are often used in combination with Ivacaftor for enhanced therapeutic effects
Uniqueness of this compound: this compound is unique due to its deuterated nature, which provides enhanced metabolic stability and potentially improved therapeutic outcomes. The deuteration process reduces the rate of metabolic degradation, allowing for less frequent dosing and potentially fewer side effects .
Propiedades
Fórmula molecular |
C24H28N2O3 |
|---|---|
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
N-[2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i1D3,2D3,3D3,4D3,5D3,6D3 |
Clave InChI |
PURKAOJPTOLRMP-NBDUPMGQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)
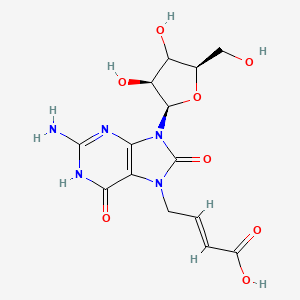
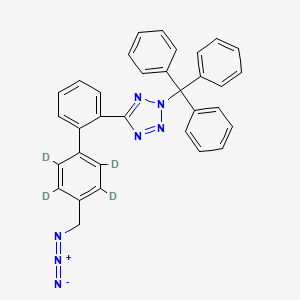
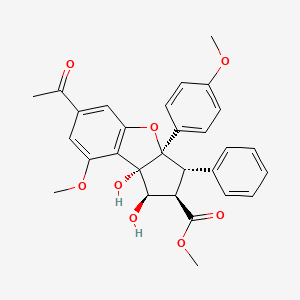
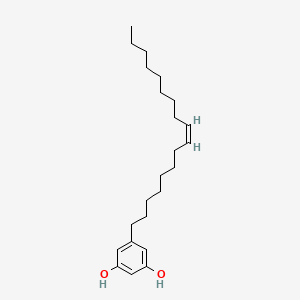
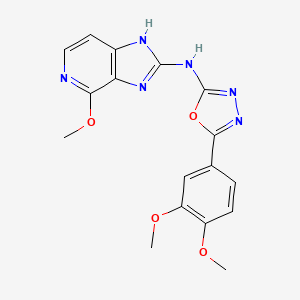
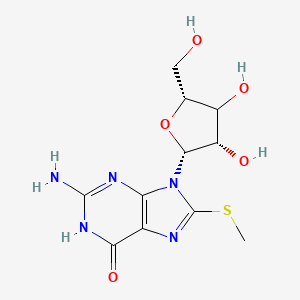
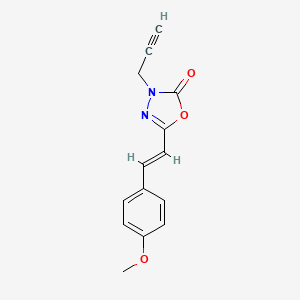
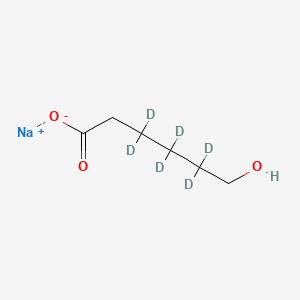
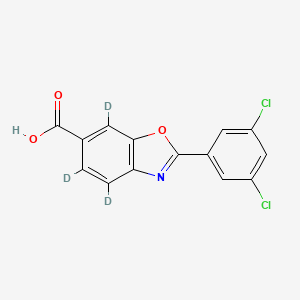
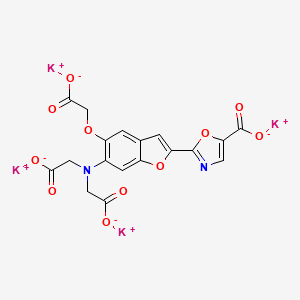
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)
![disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B15140690.png)
